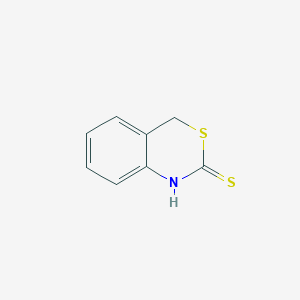

4H-3,1-Benzothiazine-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydro-3,1-benzothiazine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQKBLDAMMCXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398278 | |

| Record name | 4H-3,1-Benzothiazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-64-1 | |

| Record name | 1,4-Dihydro-2H-3,1-benzothiazine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS003107176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-3,1-Benzothiazine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4H-3,1-Benzothiazine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4H-3,1-benzothiazine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic route, outlines the necessary experimental protocols, and presents the expected characterization data.

Introduction

4H-3,1-Benzothiazine derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including potential applications as anticancer, neuroprotective, antiproliferative, and antifungal agents. The introduction of a thiol group at the 2-position of the 4H-3,1-benzothiazine scaffold offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This guide focuses on a direct synthetic approach to this core structure.

Synthesis of this compound

A primary and logical synthetic pathway to this compound involves the reaction of 2-aminobenzyl alcohol with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamate intermediate, followed by an intramolecular cyclization to yield the desired benzothiazine ring system.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, generalized experimental procedure for the synthesis of this compound.

Materials:

-

2-Aminobenzyl alcohol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or other suitable base

-

Ethanol or other suitable solvent

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzyl alcohol in ethanol.

-

Addition of Base: To this solution, add a stoichiometric equivalent of a base, such as potassium hydroxide, and stir until it is completely dissolved.

-

Addition of Carbon Disulfide: Cool the mixture in an ice bath and slowly add a slight excess of carbon disulfide dropwise. The reaction is exothermic, and the temperature should be maintained below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by refluxing for a specified period (e.g., 2-4 hours) to ensure the completion of the cyclization.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Workflow Diagram:

A Technical Guide to the Physicochemical Properties of 4H-3,1-Benzothiazine-2-thiol

Abstract: This document provides a comprehensive overview of the known and predicted physicochemical properties of 4H-3,1-benzothiazine-2-thiol (CAS No. 493-64-1). Benzothiazines are a class of heterocyclic compounds recognized for their wide range of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery.[1][2] Derivatives of the benzothiazine core have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][3][4] This guide consolidates available quantitative data, outlines standard experimental protocols for property determination, and presents logical workflows relevant to the synthesis and analysis of this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for applications in computational modeling, solubility screening, and formulation development.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 493-64-1 | [5] |

| Molecular Formula | C₈H₇NS₂ | [5][6] |

| Molecular Weight | 181.28 g/mol | [5][6] |

| Boiling Point | 301.8°C at 760 mmHg | [5] |

| Density | 1.38 g/cm³ | [5] |

| Flash Point | 136.3°C | [5] |

| Vapor Pressure | 0.00103 mmHg at 25°C | [5] |

| Refractive Index | 1.739 | [5] |

| pKa (Predicted) | 10.61 ± 0.20 | [5] |

| Melting Point | Not Available | [5] |

| Solubility | Not Available |[5] |

Synthesis Pathway

The synthesis of the 4H-3,1-benzothiazine skeleton can be achieved through various routes.[7] For this compound specifically, the common starting materials are 2-aminobenzyl alcohol and carbon disulfide.[5] The logical workflow for this synthesis is depicted below.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols for Physicochemical Characterization

The determination of key physicochemical parameters is crucial for drug development. The following sections detail standard experimental methodologies that can be applied to this compound.

Determination of Ionization Constant (pKa)

The pKa, or ionization constant, is critical as it influences a molecule's solubility, absorption, distribution, and receptor interaction.[8] Potentiometric titration is a common and affordable method for its determination.[8]

Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent (e.g., methanol) if sparingly soluble in water, then dilute with water to a known concentration.[9]

-

Titration: Place the solution in a thermostated vessel (e.g., 25°C) and incrementally add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).[8]

-

Data Acquisition: Record the pH of the solution using a calibrated combination pH electrode after each addition of the titrant.[8]

-

Endpoint Determination: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

-

Extrapolation (if co-solvent is used): If an aqueous-organic mixture is used, perform titrations at several different solvent concentrations. The aqueous pKa can then be determined by extrapolating the apparent pKa values to 0% organic solvent.[9]

Caption: Experimental workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity, a key predictor of its membrane permeability and pharmacokinetic behavior.[10] It is commonly expressed as its logarithm (logP).[11]

Protocol: Shake-Flask Method (OECD 107)

-

Phase Preparation: Pre-saturate high-purity n-octanol with water and, separately, water with n-octanol to ensure thermodynamic equilibrium.[12]

-

Dissolution: Dissolve a small, accurately weighed amount of this compound in the pre-saturated aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution. Vigorously agitate the mixture in a flask at a constant temperature until equilibrium is reached (typically 24 hours).[12]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[11]

Spectroscopic Characterization

Structural confirmation and purity assessment rely on spectroscopic analysis.

Protocol: Standard Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

Sample: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13][14]

-

Instrument: Use a high-field FT-NMR spectrometer (e.g., 400 or 500 MHz).[13]

-

Analysis: Record ¹H and ¹³C NMR spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[13]

-

-

Infrared (IR) Spectroscopy:

-

UV-Visible (UV-Vis) Spectroscopy:

References

- 1. mdpi.com [mdpi.com]

- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 493-64-1,this compound | lookchem [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. ijirss.com [ijirss.com]

- 9. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide: 4H-3,1-Benzothiazine-2-thiol (CAS: 493-64-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental and biological data for 4H-3,1-benzothiazine-2-thiol (CAS: 493-64-1) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data from chemical suppliers and extrapolations from the known chemistry and biological activities of the broader benzothiazine class of compounds.

Core Compound Properties

This compound is a heterocyclic organic compound containing a benzene ring fused to a 1,3-thiazine ring, with a thiol group at the 2-position. It exists in tautomeric equilibrium with its thione form, 1,4-dihydro-2H-3,1-benzothiazine-2-thione.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source |

| CAS Number | 493-64-1 | N/A |

| Molecular Formula | C₈H₇NS₂ | N/A |

| Molecular Weight | 181.28 g/mol | N/A |

| Boiling Point | 301.8 °C at 760 mmHg | N/A |

| Density | 1.38 g/cm³ | N/A |

| Flash Point | 136.3 °C | N/A |

| Refractive Index | 1.739 | N/A |

| LogP | 2.63 | N/A |

| Topological Polar Surface Area (TPSA) | 50.5 Ų | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

| Rotatable Bonds | 0 | N/A |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated for this specific compound. Optimization would be required.

-

Reaction: The synthesis could be achieved by the cyclization of 2-aminobenzyl alcohol with carbon disulfide in the presence of a base.

-

Reagents:

-

2-aminobenzyl alcohol

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., potassium hydroxide, sodium hydride)

-

An appropriate solvent (e.g., dimethylformamide (DMF), ethanol)

-

-

Procedure:

-

Dissolve 2-aminobenzyl alcohol in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise to the solution at room temperature, followed by the dropwise addition of carbon disulfide.

-

The reaction mixture would then be heated to reflux for several hours and the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture would be cooled, and the product precipitated by pouring it into cold water.

-

The crude product would be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Caption: A proposed workflow for the synthesis of this compound.

Spectral Analysis (Predicted)

Experimental spectral data (¹H-NMR, ¹³C-NMR, IR, MS) for this compound are not available in the reviewed literature. However, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H-NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), CH₂ protons (singlet, ~4.0-4.5 ppm), NH proton (broad singlet, variable ppm), SH proton (singlet, variable ppm, may exchange with D₂O). |

| ¹³C-NMR | Aromatic carbons (~120-140 ppm), CH₂ carbon (~30-40 ppm), C=S carbon (~180-200 ppm). |

| IR (Infrared Spectroscopy) | N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2960 cm⁻¹), C=C stretching (aromatic ~1450-1600 cm⁻¹), C=S stretching (~1050-1250 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 181, along with fragmentation patterns corresponding to the loss of SH, CS, and other fragments from the benzothiazine ring. |

Biological Activity and Potential Applications

There is no specific biological data available for this compound. However, the benzothiazine scaffold is present in a variety of biologically active molecules, suggesting potential areas for investigation for this compound.

The broader class of benzothiazines has been reported to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Various benzothiazine derivatives have shown inhibitory activity against bacteria and fungi.

-

Enzyme Inhibition: Certain benzothiazine-4-ones have been identified as inhibitors of enzymes such as human leukocyte elastase and cathepsin L.

-

Anticancer Activity: Some benzothiazole-2-thiol derivatives have demonstrated potent anticancer activities.

-

Central Nervous System (CNS) Activity: Some benzothiazine derivatives have been investigated for their effects on the CNS.

The presence of the thiol group in this compound makes it an interesting candidate for studies involving metal chelation or interactions with biological thiols.

Caption: Potential biological activities of the benzothiazine scaffold for investigation.

Safety Information

Safety data for this compound is not extensively documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

This compound is a chemical compound with limited available in-depth technical data. This guide has summarized the known physicochemical properties and provided a plausible, though unconfirmed, synthetic route. The potential for biological activity, based on the broader class of benzothiazines, suggests that this compound could be a candidate for further investigation in drug discovery and development. Researchers interested in this molecule are encouraged to perform detailed experimental characterization and biological screening to fully elucidate its properties and potential applications.

An In-depth Technical Guide on the Molecular Structure of 4H-3,1-Benzothiazine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4H-3,1-benzothiazine-2-thiol (CAS 493-64-1). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and draws comparisons with closely related and well-characterized benzothiazine derivatives. The guide covers the fundamental molecular characteristics, offers insights into probable synthetic routes based on analogous compounds, and discusses the broader biological significance of the benzothiazine scaffold. This document aims to serve as a foundational resource for researchers interested in the medicinal chemistry and drug development applications of this class of heterocyclic compounds.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzene ring fused to a 1,3-thiazine ring, with a thiol group at the 2-position. The benzothiazine core is a recognized pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1] The structural isomerism of the thiazine ring (1,3- vs. 1,4-) and substitutions on the bicyclic system give rise to a wide array of compounds with varying physicochemical and pharmacological profiles. This guide focuses specifically on the this compound isomer.

Molecular Structure and Properties

| Property | Value | Source |

| CAS Number | 493-64-1 | [2][3] |

| Molecular Formula | C₈H₇NS₂ | |

| Molecular Weight | 181.28 g/mol | |

| Synonyms | 1,4-Dihydro-2H-3,1-benzothiazine-2-thione, 4H-Benzo[d][3][4]thiazine-2-thiol | [2][4] |

Spectroscopic Data (Predicted and from Analogous Compounds)

Due to the absence of specific published spectra for this compound, the following sections provide expected spectral characteristics based on the analysis of closely related benzothiazine derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.0 ppm. The methylene protons at the 4-position (-CH₂-) would likely appear as a singlet further upfield. The N-H proton of the thiazine ring would present as a broad singlet, and the S-H proton of the thiol group would also be a singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. The aromatic carbons would resonate in the δ 120-140 ppm region. The methylene carbon at C4 would be found at a higher field. The C=S carbon of the thione tautomer would be significantly downfield.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-S stretching. The presence of the thione tautomer would be indicated by a C=S stretching band.

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 181.28. Fragmentation patterns would likely involve the loss of the thiol group and cleavage of the thiazine ring.

Synthesis of Benzothiazine Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature, the synthesis of related benzothiazine structures often involves the cyclization of substituted anilines or anthranilic acid derivatives.

General Synthetic Strategies for the Benzothiazine Core

A common approach to synthesizing the 4H-3,1-benzothiazin-4-one core, a closely related structure, starts from anthranilic acid. This can involve reaction with carbon disulfide and subsequent alkylation followed by cyclocondensation.[5] Another method involves the treatment of methyl 2-thioureidobenzoates with concentrated sulfuric acid.[5]

The synthesis of 1,4-benzothiazines is often achieved through the condensation of 2-aminobenzenethiols with β-dicarbonyl compounds or β-ketoesters.[6] This reaction can be promoted by microwave irradiation or conducted in solvents like DMSO.[6]

A plausible synthetic pathway to this compound could involve the reaction of an appropriate ortho-substituted aniline with carbon disulfide. The logical flow for a potential synthesis is outlined in the diagram below.

Caption: A potential synthetic route to this compound.

Biological Activity and Potential Applications

The benzothiazine scaffold is a component of various biologically active molecules. Derivatives have been reported to exhibit a wide range of pharmacological effects.

Known Activities of Benzothiazine Derivatives

-

Antimicrobial and Antifungal Activity: Many benzothiazine derivatives have shown potent activity against various strains of bacteria and fungi.[1][7]

-

Anticancer Activity: Certain benzothiazine analogues have demonstrated antiproliferative effects on various cancer cell lines.[1]

-

Anti-inflammatory Activity: The benzothiazine nucleus is present in compounds with anti-inflammatory properties.[1]

-

Central Nervous System (CNS) Activity: Some derivatives have been investigated for their effects on the central nervous system.[8]

The diverse biological activities of this class of compounds suggest that this compound could be a valuable scaffold for the development of new therapeutic agents. The logical relationship for the exploration of benzothiazine derivatives in drug discovery is depicted below.

Caption: A generalized workflow for drug discovery involving benzothiazine derivatives.

Conclusion

This compound represents an intriguing yet underexplored member of the benzothiazine family. While its fundamental molecular properties are known, a significant gap exists in the scientific literature regarding its detailed synthesis and characterization. Based on the extensive research into related benzothiazine analogues, it is evident that this compound holds potential as a scaffold in medicinal chemistry. Further investigation into the synthesis, spectroscopic properties, and biological activities of this compound is warranted to fully elucidate its potential for drug discovery and development. This guide provides a starting point for researchers by consolidating the available information and outlining logical avenues for future exploration.

References

- 1. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 493-64-1: 1,4-Dihydro-2H-3,1-benzothiazine-2-thione [cymitquimica.com]

- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides | European Journal of Chemistry [eurjchem.com]

- 7. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cbijournal.com [cbijournal.com]

Spectroscopic and Structural Elucidation of 4H-3,1-Benzothiazine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the 4H-3,1-benzothiazine-2-thiol core structure. Due to the limited availability of published data for the unsubstituted parent compound, this document focuses on closely related 4-substituted derivatives, offering valuable reference points for researchers working with this heterocyclic scaffold. The information presented herein is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for derivatives of the 4H-3,1-benzothiazine-2-thione core, as reported in the literature. This data provides a foundational understanding of the expected spectral characteristics of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data of 4-Substituted-4H-3,1-benzothiazine-2-thione Derivatives

| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | Other Signals (ppm) |

| Butyl 2-(2-thioxo-2,4-dihydro-1H-benzo[d][1][2]thiazin-4-yl)acetate | 4.47 (t, J = 7.6 Hz) | 7.25 (d, J = 7.2 Hz) | 7.18 (t, J = 7.2 Hz) | 7.32 (t, J = 8.0 Hz) | 7.11 (d, J = 8.0 Hz) | 10.75 (br, 1H, NH), 4.09 (t, 2H), 2.95 (dd, 1H), 2.79 (dd, 1H), 1.53-1.59 (m, 2H), 1.27-1.35 (m, 2H), 0.90 (t, 3H) |

Note: Data is for a closely related derivative and serves as an illustrative example. Chemical shifts are referenced to TMS.

Table 2: ¹³C NMR Spectroscopic Data of 4-Substituted-4H-3,1-benzothiazine-2-thione Derivatives

| Compound | C-2 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Signals (ppm) |

| Butyl 2-(2-thioxo-2,4-dihydro-1H-benzo[d][1][2]thiazin-4-yl)acetate | 192.7 | 42.5 | 117.5 | 126.0 | 127.6 | 129.2 | 121.7 | 136.0 | 169.8, 65.1, 42.1, 29.7, 19.0, 13.6 |

Note: Data is for a closely related derivative and serves as an illustrative example.

Table 3: IR Spectroscopic Data of 4-Substituted-4H-3,1-benzothiazine-2-thione Derivatives

| Compound | ν (N-H) cm⁻¹ | ν (C=S) cm⁻¹ | ν (C=C) cm⁻¹ (Aromatic) |

| Butyl 2-(2-thioxo-2,4-dihydro-1H-benzo[d][1][2]thiazin-4-yl)acetate | 3249 (m), 3163 (m) | ~1024 (m) (inferred) | 1515 (st), 1487 (st) |

Note: Data is for a closely related derivative and serves as an illustrative example. (st) = strong, (m) = medium.

Table 4: Mass Spectrometry Data of 4-Substituted-4H-3,1-benzothiazine-2-thione Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

| Butyl 2-(2-thioxo-2,4-dihydro-1H-benzo[d][1][2]thiazin-4-yl)acetate | C₁₄H₁₇NO₂S₂ | 296.0779 | 296.0783 |

Note: Data is for a closely related derivative and serves as an illustrative example. High-Resolution Mass Spectrometry (HRMS) data is presented.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 4H-3,1-benzothiazine-2-thione derivatives, based on established literature procedures.

Synthesis Protocol for 4-Substituted-4H-3,1-benzothiazine-2-thiones[3]

A mixture of a 3-(2-aminoaryl)acrylate (0.3 mmol), carbon disulfide (1.2 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.3 mmol) is stirred in dimethyl sulfoxide (DMSO) (2 mL) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically around 48 hours), the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired product.

Spectroscopic Analysis Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.

-

¹H NMR Analysis: The spectrum is typically acquired with 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Analysis: The spectrum is acquired with a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. For oily samples, a thin film can be prepared between two KBr plates.

-

Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

-

Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The characteristic absorption bands for functional groups are identified and reported in wavenumbers (cm⁻¹).

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: High-Resolution Mass Spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis: The instrument is operated in positive ion mode to observe the protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) is compared with the calculated exact mass of the expected molecular formula to confirm the elemental composition.

Visualizations

The following diagrams illustrate the general synthetic pathway and the logical workflow for the spectroscopic characterization of 4H-3,1-benzothiazine-2-thione derivatives.

Caption: General synthesis of 4-substituted-4H-3,1-benzothiazine-2-thiones.

Caption: Workflow for spectroscopic characterization of synthesized compounds.

References

Potential Therapeutic Applications of Benzothiazine Compounds: A Technical Guide for Researchers

Introduction: Benzothiazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the core therapeutic applications of benzothiazine compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Applications

Benzothiazine derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various benzothiazine derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected benzothiazine compounds against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | HepG2 (Hepatocellular Carcinoma) | 56.98 (24h), 38.54 (48h) | [1] |

| Compound B | HepG2 (Hepatocellular Carcinoma) | 59.17 (24h), 29.63 (48h) | [1] |

| Derivative 29 | SKRB-3 (Breast Cancer) | 0.0012 | [2] |

| Derivative 29 | SW620 (Colon Adenocarcinoma) | 0.0043 | [2] |

| Derivative 29 | A549 (Lung Carcinoma) | 0.044 | [2] |

| Derivative 29 | HepG2 (Hepatocellular Carcinoma) | 0.048 | [2] |

| Naphthalimide Derivative 66 | HT-29 (Colon Carcinoma) | 3.72 ± 0.3 | [2] |

| Naphthalimide Derivative 66 | A549 (Lung Carcinoma) | 4.074 ± 0.3 | [2] |

| Naphthalimide Derivative 66 | MCF-7 (Breast Adenocarcinoma) | 7.91 ± 0.4 | [2] |

| Indole Derivative 12 | HT-29 (Colon Carcinoma) | 0.015 | [2] |

| L1 | HeLa (Cervical Cancer) | Similar to Cisplatin | [3] |

| L1Pt | HeLa (Cervical Cancer) | Similar to Cisplatin | [3] |

| L2 | HeLa (Cervical Cancer) | Similar to Cisplatin | [3] |

Mechanism of Action: Apoptosis Induction and Signaling Pathway Modulation

The anticancer effects of benzothiazine derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is frequently mediated through the intrinsic (mitochondrial) pathway. Studies have shown that certain benzothiazole derivatives can up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4]

Furthermore, benzothiazine compounds have been found to modulate several signaling pathways that are critical for tumor growth and progression. These include:

-

NF-κB Signaling: Some benzothiazole derivatives have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer.[1][5] This inhibition can lead to the downregulation of downstream targets like COX-2 and iNOS, which are involved in tumor promotion.[1]

-

EGFR Signaling: Benzothiazole derivatives have been investigated for their ability to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[4]

-

JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR Pathways: These interconnected pathways are crucial for cell proliferation, survival, and differentiation. Certain benzothiazole compounds have demonstrated the ability to downregulate key components of these pathways, contributing to their anticancer effects.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Benzothiazine compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazine compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Applications

Benzothiazine derivatives, particularly the 1,2-benzothiazine class, have been extensively studied for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Quantitative Data: COX Inhibition

The inhibitory activity of benzothiazine derivatives against COX-1 and COX-2 is a critical determinant of their anti-inflammatory potential and side-effect profile. The following table presents the IC50 values for selected compounds.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| BS23 | 241.64 ± 4.2 | 13.19 ± 2.1 | 18.32 | [6] |

| BS26 | > 500 | 85.34 ± 5.6 | > 5.86 | [6] |

| BS28 | 315.27 ± 9.8 | 25.17 ± 1.9 | 12.53 | [6] |

| BS29 | > 500 | 115.42 ± 8.3 | > 4.33 | [6] |

| BS30 | 121.51 ± 3.4 | 59.22 ± 3.7 | 2.05 | [6] |

| Meloxicam (Reference) | 267.71 ± 8.1 | 112.67 ± 3.3 | 2.38 | [6] |

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The primary anti-inflammatory mechanism of many benzothiazine derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.[7]

Some benzothiazine derivatives also exhibit anti-inflammatory effects through the modulation of other inflammatory pathways, such as the NF-κB signaling pathway.[5][8] By inhibiting NF-κB activation, these compounds can reduce the expression of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[8]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of benzothiazine compounds against COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Benzothiazine compound stock solution

-

Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the prostaglandin product)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX enzymes, arachidonic acid, heme, and the detection reagent in the reaction buffer.

-

Compound Preparation: Prepare serial dilutions of the benzothiazine compound in the reaction buffer.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add the diluted benzothiazine compound or vehicle control to the respective wells. Include a positive control inhibitor (e.g., celecoxib for COX-2).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Signal Detection: Immediately measure the signal (absorbance or fluorescence) over time using a microplate reader. The rate of signal change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each COX isoform.

Antimicrobial Applications

Benzothiazine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of benzothiazine compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Reference |

| 31 | 400 | >600 | [9] |

| 33 | 25 | 200 | [9] |

| 38 | 50 | 100 | [9] |

| 43 | 50 | 500 | [9] |

| 45 | 600 | 400 | [9] |

| 50 | 500 | 400 | [9] |

| 53 | 200 | 200 | [9] |

| 55 | 600 | 400 | [9] |

| 58 | 25 | 200 | [9] |

| 60 | 500 | 200 | [9] |

| 63 | 400 | >600 | [9] |

| 68 | 500 | >600 | [9] |

| Streptomycin (Reference) | 6.25 | 12.5 | [9] |

| Compound ID | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | S. griseus MIC (µg/mL) | A. niger MIC (µg/mL) | F. oxysporum MIC (µg/mL) | R. stolonifer MIC (µg/mL) | Reference |

| IVa | 58 | 41 | 85 | 59 | 142 | 85 | [10] |

| IVb | 158 | 124 | 128 | 78 | 151 | 118 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Benzothiazine compound stock solution

-

Sterile saline or PBS

-

Spectrophotometer

-

Inoculating loop or sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the growth medium to achieve the desired final inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of the benzothiazine compound in the growth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well containing the compound dilutions and the positive control well (medium with no compound) with the prepared inoculum. A sterility control well (medium only) should also be included.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Neuroprotective Applications

Certain benzothiazine derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases. Their mechanism of action often involves the modulation of neurotransmitter release and the protection of neuronal cells from excitotoxicity.

Mechanism of Action: Reduction of Glutamate Release

One of the key mechanisms underlying the neuroprotective effects of some benzothiazine compounds is the reduction of glutamate release.[11][12] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its excessive release can lead to excitotoxicity, a process that contributes to neuronal damage in conditions like stroke and neurodegenerative diseases.[13] By inhibiting the release of glutamate, these compounds can help protect neurons from excitotoxic damage.[11] Some derivatives have also been shown to reduce cytotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), suggesting a role in protecting against oxidative stress.[11][12]

Experimental Protocol: Glutamate Release Assay

This protocol describes a method to measure the effect of benzothiazine compounds on glutamate release from neuronal cells, such as the SH-SY5Y neuroblastoma cell line.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12)

-

96-well plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

High potassium (e.g., 50 mM KCl) KRH buffer for depolarization

-

Benzothiazine compound stock solution

-

Glutamate assay kit (e.g., colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in the appropriate medium. For some applications, differentiation of the cells into a more neuron-like phenotype (e.g., by treatment with retinoic acid) may be desired.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluency.

-

Compound Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with various concentrations of the benzothiazine compound in KRH buffer for a defined period (e.g., 30 minutes).

-

Depolarization and Sample Collection: To stimulate glutamate release, replace the buffer with high-potassium KRH buffer (containing the benzothiazine compound). Incubate for a short period (e.g., 5-15 minutes). Collect the supernatant, which contains the released glutamate.

-

Glutamate Quantification: Measure the concentration of glutamate in the collected supernatants using a commercially available glutamate assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the glutamate release to the total protein content in each well. Calculate the percentage of inhibition of depolarization-evoked glutamate release for each compound concentration compared to the vehicle control.

The diverse pharmacological activities of benzothiazine compounds make them a highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegeneration warrants further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the underlying mechanisms of action. Continued research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel benzothiazine derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of New Benzothiazine Derivative as Modulator of Pro- and Anti-inflammatory Cytokines in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. usiena-air.unisi.it [usiena-air.unisi.it]

- 12. PlumX [plu.mx]

- 13. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: A Technical Guide to the Discovery and History of 4H-3,1-Benzothiazine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of the 4H-3,1-benzothiazine-2-thiol core, a heterocyclic scaffold of interest in medicinal chemistry. While the definitive origins of this specific thiol derivative are not extensively documented in a singular, seminal publication, its history is intrinsically linked to the broader exploration of benzothiazine chemistry. This document pieces together the historical context, outlines plausible synthetic routes based on established methodologies for analogous compounds, and presents key physicochemical and spectroscopic data inferred from its derivatives.

Historical Context and Discovery

The exploration of benzothiazine chemistry began in the early 20th century, driven by the quest for novel therapeutic agents. The core benzothiazine ring system, a fusion of a benzene and a thiazine ring, presented a versatile scaffold for chemical modification. Early research primarily focused on the synthesis and pharmacological evaluation of various isomers, with the 1,4-benzothiazine and phenothiazine backbones garnering significant attention for their diverse biological activities, including antipsychotic, antiemetic, and antihistaminic properties.

The specific 3,1-benzothiazine isomeric backbone, and particularly its 2-thiol derivative, emerged from the systematic investigation of bioisosteric replacements and the introduction of functional groups that could modulate the physicochemical and biological properties of the parent scaffold. The introduction of the thiol group at the 2-position was a logical step in the exploration of this heterocyclic system, as thiols are known to be important pharmacophores and versatile synthetic handles for further derivatization.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is sparse in the readily available literature. However, based on the analysis of closely related 4H-3,1-benzothiazine derivatives, the following properties can be predicted.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₈H₇NS₂ | [1] |

| Molecular Weight | 181.28 g/mol | [1] |

| Appearance | Likely a crystalline solid | Inferred |

| Melting Point | Not available | - |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poorly soluble in water. | Inferred |

| pKa | The thiol proton is expected to be acidic. | Inferred |

Table 2: Spectroscopic Data of this compound (Predicted)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (4H) in the range of δ 7.0-8.0 ppm. A singlet for the CH₂ group (2H) around δ 4.0-5.0 ppm. A broad singlet for the SH proton, which may be exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons in the range of δ 120-140 ppm. A signal for the CH₂ carbon around δ 30-40 ppm. A signal for the C=S carbon in the thione tautomer around δ 180-200 ppm. |

| IR (cm⁻¹) | N-H stretching (if in thione tautomer) around 3100-3300 cm⁻¹. C-H stretching (aromatic and aliphatic) around 2900-3100 cm⁻¹. C=C stretching (aromatic) around 1450-1600 cm⁻¹. C=S stretching (thione tautomer) around 1100-1250 cm⁻¹. S-H stretching (thiol tautomer) around 2550-2600 cm⁻¹ (often weak). |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 181. Fragmentation pattern would likely involve loss of SH, CS, and cleavage of the thiazine ring. |

Thione-Thiol Tautomerism

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its thione form, 3,4-dihydro-3,1-benzothiazine-2-thione. The position of this equilibrium is influenced by the solvent, temperature, and pH. In many heterocyclic systems, the thione tautomer is the more stable form in the solid state and in polar solvents.

Caption: Thione-thiol tautomerism of the core structure.

Experimental Protocols

While a specific, published protocol for the synthesis of this compound was not identified, a plausible and efficient synthetic route can be designed based on established reactions for the formation of the 3,1-benzothiazine ring system. A common and effective method involves the reaction of a 2-aminobenzyl alcohol with carbon disulfide.

Synthesis of this compound from 2-Aminobenzyl Alcohol

This method is based on the well-established reactivity of amino alcohols with carbon disulfide to form cyclic thiocarbamates.

Reaction Scheme:

Caption: Synthetic pathway from 2-aminobenzyl alcohol.

Detailed Protocol:

-

Reaction Setup: To a solution of 2-aminobenzyl alcohol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like potassium hydroxide (1.1 eq) or triethylamine (1.2 eq).

-

Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.2 eq) dropwise at room temperature. The reaction mixture may change color.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous mixture with a dilute acid (e.g., HCl) to a pH of 5-6. This will precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Relationships in Synthesis

The synthesis of this compound is a logical extension of the broader synthetic strategies employed for related heterocyclic systems. The choice of starting materials and reagents is dictated by the desired final structure and the principles of retrosynthetic analysis.

Caption: Key synthetic relationships for 3,1-benzothiazines.

Conclusion and Future Directions

The this compound scaffold, while not as extensively studied as some of its isomers, holds potential for the development of novel therapeutic agents. Its history is embedded in the broader narrative of benzothiazine chemistry. The synthetic routes, logically derived from established methodologies, are accessible and offer avenues for the creation of diverse derivative libraries. Future research should focus on the definitive synthesis and characterization of this core structure to fully elucidate its physicochemical properties and biological activity. The exploration of its utility as a building block in the synthesis of more complex molecules is a promising area for further investigation in the field of drug discovery.

References

Tautomerism in 4H-3,1-Benzothiazine-2-thiol: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thiol-thione tautomerism in 4H-3,1-benzothiazine-2-thiol. Due to the limited direct research on this specific molecule, this paper leverages extensive data from its close, well-studied structural isomer, 2-mercaptobenzothiazole (MBT), to provide a robust analytical framework. The principles, experimental protocols, and spectroscopic signatures detailed herein are directly applicable to the study of this compound. This guide covers the structural equilibrium, spectroscopic differentiation of tautomers, detailed experimental methodologies for analysis, and computational approaches to predict tautomeric stability. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction: The Principle of Thiol-Thione Tautomerism

Thiol-thione tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a heterocyclic system. In the case of this compound, it can exist in equilibrium with its thione tautomer, 2,3-dihydro-4H-3,1-benzothiazine-2-thione.

The position of this equilibrium is critical in drug development and materials science, as the dominant tautomer dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and three-dimensional shape. Research on analogous heterocyclic systems, such as 2-mercaptobenzothiazole (MBT), consistently shows that the thione form is the more stable and predominant tautomer in solid, solution, and gaseous phases.[1][2] This preference is attributed to the greater stability of the thioamide group in the thione form.

Quantitative and Spectroscopic Data Analysis

The differentiation and quantification of tautomers rely heavily on spectroscopic techniques. The data from 2-mercaptobenzothiazole (MBT) provides reliable benchmarks for identifying the dominant tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the thiol and thione forms. The chemical environment of the carbon at the 2-position and the mobile proton are significantly different in each tautomer.

| Tautomer Form | Spectroscopic Probe | Characteristic Chemical Shift (δ) | Reference Solvent(s) | Notes |

| Thione | 13C NMR (C=S) | ~191 ppm | d6-DMSO, CD2Cl2 | The strong deshielding is indicative of a carbon-sulfur double bond.[1] |

| Thiol | 13C NMR (C-SH) | ~151 ppm (expected) | - | This signal is typically not observed, confirming the low abundance of the thiol form.[1] |

| Thione | 1H NMR (N-H) | ~13.7 ppm (broad singlet) | d6-DMSO | The broadness of the signal is due to proton exchange and quadrupolar coupling with nitrogen.[1] |

| Thiol | 1H NMR (S-H) | Not typically observed | - | The absence of this signal further supports the predominance of the thione tautomer. |

Table 1: Key NMR chemical shifts for the identification of thione and thiol tautomers, based on data for 2-mercaptobenzothiazole.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy can probe the characteristic vibrational modes of the functional groups present in each tautomer. The presence of a strong C=S stretching vibration and the absence of a distinct S-H stretching band are key indicators for the thione form.

| Tautomer Form | Vibrational Mode | Expected Wavenumber (cm-1) | Notes |

| Thione | N-H stretch | 3400 - 3100 | Often broad due to hydrogen bonding. |

| Thione | C=S stretch | 1250 - 1020 | A key signature band for the thione tautomer. |

| Thiol | S-H stretch | 2600 - 2550 | This band is characteristically weak and its absence in experimental spectra is strong evidence against the thiol form being dominant.[3] |

| Thiol | C=N stretch | 1690 - 1640 | The presence of this band would indicate the thiol tautomer. |

Table 2: Characteristic vibrational frequencies for thiol and thione tautomers.

Experimental Protocols

Investigating the tautomeric equilibrium of this compound requires a combination of synthesis, spectroscopic analysis, and computational modeling.

Synthesis and Sample Preparation

-

Synthesis : Synthesize this compound. A plausible route involves the cyclization of a suitable precursor, such as the reaction between 2-aminobenzyl alcohol and carbon disulfide under basic conditions. For comparative UV-Vis studies, synthesize N-methylated and S-methylated derivatives to "lock" the molecule into the thione and thiol forms, respectively.

-

Purification : Purify the synthesized compounds using standard techniques such as recrystallization from an appropriate solvent (e.g., ethanol) or column chromatography to ensure high purity for analysis.

-

Sample Preparation : For NMR analysis, dissolve the purified compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3). For IR analysis, prepare a KBr pellet or a solution in a non-polar solvent like CCl4.[1]

Spectroscopic Analysis

-

NMR Spectroscopy :

-

Acquire 1H and 13C NMR spectra at room temperature.

-

Identify the key chemical shifts as outlined in Table 1 to determine the predominant tautomeric form.

-

(Optional) Perform variable temperature 1H NMR experiments (e.g., from -90°C to +90°C) to ascertain if the equilibrium shifts with temperature. The absence of significant change would indicate one tautomer is highly dominant across the temperature range.[1]

-

-

IR/Raman Spectroscopy :

-

Record the IR and/or Raman spectrum of the solid sample.

-

Analyze the spectrum for the presence of a C=S stretching band and the absence of an S-H stretching band to confirm the thione structure.

-

-

UV-Vis Spectroscopy :

-

Record the UV-Vis absorption spectra of the tautomeric compound, its N-methyl derivative (thione model), and its S-methyl derivative (thiol model) in a suitable solvent (e.g., ethanol).

-

Compare the spectra. The spectrum of the parent compound will closely match that of the model compound representing the dominant tautomer.[4]

-

Computational Modeling

-

Methodology : Employ Density Functional Theory (DFT) for calculations. The B3LYP functional with a basis set such as 6-31G(d) or higher is well-suited for studying this type of tautomerism.[1][2]

-

Procedure :

-

Build the 3D structures of both the thiol and thione tautomers.

-

Perform geometry optimization and frequency calculations for both tautomers in the gas phase and simulating a solvent environment (using a continuum model like PCM).

-

Compare the calculated absolute energies (including zero-point vibrational energy corrections) of the optimized structures. The tautomer with the lower energy is predicted to be the more stable form.

-

Calculate the theoretical vibrational frequencies and NMR chemical shifts to compare with and support experimental findings.

-

Logical Relationships and Predicted Outcome

Based on overwhelming evidence from analogous heterocyclic systems, a clear logical pathway can be established to predict and confirm the tautomeric state of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4H-3,1-Benzothiazine-2-thiol

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4H-3,1-benzothiazine-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves the reaction of 2-aminobenzyl alcohol with carbon disulfide. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

4H-3,1-Benzothiazine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The incorporation of a thiol group at the 2-position of the benzothiazine scaffold can lead to compounds with unique chemical and pharmacological properties. This compound exists in tautomeric equilibrium with its thione form, 4H-3,1-benzothiazine-2-thione. This protocol details a plausible and accessible synthetic route to this target molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 493-64-1 |

| Molecular Formula | C₈H₇NS₂ |

| Molecular Weight | 181.28 g/mol |

| Starting Material 1 | 2-Aminobenzyl alcohol |

| Starting Material 2 | Carbon disulfide (CS₂) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Reaction Temperature | Room Temperature |

| Reaction Time | Approximately 48 hours |

| Theoretical Yield | To be determined experimentally |

| Appearance | To be determined experimentally |

| Melting Point | To be determined experimentally |

| Boiling Point (Predicted) | 301.8°C at 760 mmHg |

| Density (Predicted) | 1.38 g/cm³ |

Experimental Protocol

Materials:

-

2-Aminobenzyl alcohol (Reagent grade, ≥98%)

-

Carbon disulfide (ACS reagent, ≥99.9%)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (≥99%)

-

Dimethyl sulfoxide (DMSO) (Anhydrous, ≥99.9%)

-

Ethyl acetate (ACS grade)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzyl alcohol (1.0 mmol, 123.15 mg) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.0 mmol, 112.17 mg) in 10 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Carbon Disulfide: To the stirring solution, add carbon disulfide (4.0 mmol, 0.24 mL, 304.52 mg) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is expected to proceed over approximately 48 hours.

-

Work-up: Upon completion of the reaction as indicated by TLC, quench the reaction by pouring the mixture into 50 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Plausible reaction mechanism for the synthesis of 4H-3,1-benzothiazine-2-thione.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Carbon disulfide is highly flammable and toxic. Handle with extreme care and avoid inhalation or contact with skin.

-

DMSO can facilitate the absorption of other chemicals through the skin. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Disclaimer

This protocol is intended for use by trained professionals in a laboratory setting. The authors are not liable for any damages or injuries that may result from the use of this information. The predicted data in the table should be confirmed by experimental analysis.

Application Notes and Protocols for Antimicrobial Studies of 4H-3,1-Benzothiazine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This document provides detailed application notes and experimental protocols for the investigation of 4H-3,1-benzothiazine-2-thiol and its derivatives as potential antimicrobial agents. While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from closely related benzothiazine analogs to provide a framework for its evaluation.

Synthesis of 4H-3,1-Benzothiazine Derivatives

A general method for the synthesis of the 4H-3,1-benzothiazine scaffold involves the reaction of appropriate precursors, such as o-aminobenzamides or related compounds, with reagents that provide the necessary carbon and sulfur atoms to form the thiazine ring. For instance, one reported method involves the reaction of sulfinylbis(2,4-dihydroxythiobenzoyl) with o-substituted anilines.[1][2] The reaction proceeds through a thiobenzanilide intermediate, which then undergoes endocyclization to form the 4H-3,1-benzothiazine ring.[1][2] Another approach to synthesizing 4H-3,1-benzothiazin-4-ones involves the cyclocondensation of 2-thioureidobenzoic acids.

Data Presentation: Antimicrobial Activity of Benzothiazine Derivatives

Due to the limited availability of specific antimicrobial data for this compound, the following tables summarize the antimicrobial activity of various other benzothiazine derivatives to serve as a reference for expected activity. These compounds share the core benzothiazine structure and their activity provides valuable insights into the potential of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,4-Benzothiazine Derivatives against Bacterial and Fungal Strains [3][4]

| Compound/Derivative | Escherichia coli (MTCC 2939) | Bacillus subtilis (MTCC 441) | Streptomyces griseus (MTCC 1998) | Aspergillus niger (MTCC 281) | Rhizopus stolonifer (MTCC 2591) |

| Substituted 4H-1,4-Benzothiazine 1 | 58-158 µg/mL | 41-124 µg/mL | 85-128 µg/mL | 59-78 µg/mL | 85-118 µg/mL |

| Substituted 4H-1,4-Benzothiazine 2 | >100 µg/mL | 50-100 µg/mL | >100 µg/mL | 75-150 µg/mL | >150 µg/mL |

Table 2: Minimum Inhibitory Concentration (MIC) of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine and Intermediates [5][6]

| Compound/Derivative | Gram-positive Strains (e.g., S. aureus) | Fungal Strains (e.g., C. albicans) |

| 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine (4a) | 4-8 µg/mL | 2-8 µg/mL |

| Chloro-substituted-2-amino-5-fluorobenzenethiol (6a-6c) | 2-8 µg/mL | 2-8 µg/mL |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.

Materials:

-

This compound (or derivative)

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Fungal strains (e.g., Candida albicans ATCC 90028)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. To well 1, add 200 µL of the stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly and transfer 100 µL to well 3. Repeat this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a positive control (broth and inoculum) and well 12 as a negative control (broth only).

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Agar Well Diffusion Assay

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial/Fungal strains

-

Sterile cork borer (6-8 mm diameter)

-

Test compound solutions at various concentrations

Procedure:

-

Inoculation: Inoculate the surface of the MHA plates with a standardized microbial suspension to create a lawn.

-

Well Creation: Use a sterile cork borer to create wells in the agar.

-

Application of Test Compound: Add a fixed volume (e.g., 100 µL) of the test compound solution to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Proposed Mechanism of Action and Signaling Pathways

The exact antimicrobial mechanism of this compound is not yet fully elucidated. However, based on studies of related thiazole and benzothiazole-containing compounds, several potential targets and pathways can be proposed.[7]

Diagram 1: Proposed Antimicrobial Mechanisms of Benzothiazine Derivatives

Caption: Proposed mechanisms of antimicrobial action for benzothiazine derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial potential of this compound.

Diagram 2: Experimental Workflow for Antimicrobial Screening

Caption: A typical workflow for antimicrobial drug discovery.

Conclusion